molecular formula C18H16 B155585 1,6-Diphenyl-1,3,5-hexatriene CAS No. 1720-32-7

1,6-Diphenyl-1,3,5-hexatriene

Cat. No. B155585
CAS RN: 1720-32-7
M. Wt: 232.3 g/mol
InChI Key: BOBLSBAZCVBABY-UHFFFAOYSA-N
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Description

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe commonly used to study the structural organization and dynamics of lipid membranes. It is characterized by its sensitivity to the physical state of lipid bilayers, with its fluorescence properties changing markedly across the phase transition of phospholipids . DPH has been utilized in various studies to probe the orientational distribution within phospholipid vesicles and to understand the heterogeneity of erythrocyte membranes .

Synthesis Analysis

The synthesis of DPH and its derivatives often involves multi-step organic reactions. For instance, bridged DPH derivatives have been prepared from 1-indanone through Robinson annulation and McMurry coupling reactions, leading to a rigidified structure that enhances fluorescence quantum yield . Additionally, substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes, which are structurally related to DPH, have been synthesized via bromination and copper-catalyzed Grignard reactions, followed by Hay coupling .

Molecular Structure Analysis

The molecular structure of DPH has been studied extensively, including its conformational changes in different environments. X-ray diffraction analysis has revealed the existence of different conformers of DPH in crystalline forms, which undergo temperature-dependent conformational changes . The orientation of DPH in lipid bilayers has also been shown to change with the phase transition of the lipids, affecting its fluorescence properties .

Chemical Reactions Analysis

DPH undergoes various chemical reactions, including photoisomerization and photopolymerization. The triplet decay rate constant of DPH in solution is temperature-dependent, and its photoisomerization has been studied in detail, revealing insights into the triplet potential energy surface and conformer interconversion . Topochemical photopolymerization of DPH derivatives has also been observed, leading to the formation of highly ordered polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPH are closely linked to its fluorescence characteristics. The fluorescence polarization of DPH in phospholipid vesicles varies with the lipid phase, providing a tool for constructing phase diagrams and understanding membrane dynamics . The fluorescence lifetime distribution of DPH in vesicles and erythrocyte membranes has been analyzed, showing a dependence on the membrane's structural organization and the dielectric constant gradient along the membrane . The effect of substituents on the spectroscopic properties of DPH has also been investigated, demonstrating the influence of electron-donating and electron-withdrawing groups on its absorption, fluorescence spectra, and quantum yields .

Scientific Research Applications

Spectroscopic Properties

  • DPH derivatives have been studied for their exceptional fluorescence probing properties. The absorption-fluorescence spectra, quantum yields, lifetimes, and steady-state fluorescence anisotropies of these derivatives offer valuable insights for various scientific applications (Pistolis & Malliaris, 1998).

Enhancement of Fluorescence Efficiency

  • Bridged 1,6-diphenyl-1,3,5-hexatrienes have been shown to exhibit a considerable enhancement in fluorescence quantum yield compared to their open-chain analogs. This property is crucial for applications in molecular imaging and sensing (Jousselme et al., 2000).

Crystal Structure Analysis

  • The crystal structures of DPH in different polymorphic forms have been examined, revealing insights into conformational changes through pedal motions in crystals. This has implications in materials science and crystallography (Harada, Harakawa, & Ogawa, 2008).

Membrane Fluidity Studies

  • DPH is widely used in cell membrane fluidity studies. Its orientational order parameter and steady-state fluorescence anisotropy have been used to evaluate membrane fluidity and structure in biological membranes (Pottel, Van Der Meer, & Herreman, 1983).

Photodimerization and Photopolymerization

  • DPH crystals have been studied for their ability to undergo photodimerization and photopolymerization, revealing high regio- and stereoselectivity in the formation of dimers, trimers, and higher oligomers. This has potential applications in the development of novel polymeric materials (Sonoda et al., 2009).

Solvent Interaction Studies

  • The interaction of DPH with various solvents and its effects on the electronic spectra have been explored, providing valuable data for understanding solvent-polyene interactions, which is important in chemical analysis and solution chemistry (Hurjui et al., 2018).

Radical Cation Characterization

  • DPH has been used to study the formation and stabilization of cation radicals within zeolite hosts, enabling the spectroscopic characterization of these radicals. This is significant in the field of photochemistry and catalysis (Ramamurthy, Caspar, & Corbin, 1991).

Biochemical and Biophysical Research

  • DPH fluorescence lifetime distribution has been used to study the structural organization of erythrocyte membranes, providing insights into cell membrane heterogeneity and pathology (Fiorini et al., 1987).

Safety And Hazards

When handling DPH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene
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InChI

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLSBAZCVBABY-WPWUJOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401336583
Record name [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene
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Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Diphenylhexatriene
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Product Name

1,6-Diphenyl-1,3,5-hexatriene

CAS RN

1720-32-7, 17329-15-6
Record name Diphenylhexatriene
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Record name 1,6-Diphenyl-1,3,5-hexatriene, all-trans-
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Record name Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis-
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Record name [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene
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Record name 1,6-diphenylhexa-1,3,5-triene
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Record name 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,430
Citations
MP Andrich, JM Vanderkooi - Biochemistry, 1976 - ACS Publications
Mary P. Andrich and Jane M. Vanderkooi* abstract: The fluorescence polarization of 1, 6-diphenyl-1, 3, 5-hexatriene in phospholipid vesicles is a function of the physical state of the lipid…
Number of citations: 262 pubs.acs.org
B Küpper, M Kleinschmidt, K Schaper… - …, 2011 - Wiley Online Library
Herein, the low‐lying electronic states of various isomers and rotamers of 1,6‐diphenyl‐1,3,5‐hexatriene (DPH) are studied by a combination of density functional theory and …
R Fiorini, M Valentino, S Wang, M Glaser… - Biochemistry, 1987 - ACS Publications
Departments of Biochemistry and Physics, University of Illinois at Urbana-Champaign, Urbana, Illinois 61801 Received January 27, 1986; Revised Manuscript Received November 13, …
Number of citations: 149 pubs.acs.org
PLG Chong, G Weber - Biochemistry, 1983 - ACS Publications
Parkson L.-G. Chong1 and Gregorio Weber* abstract: Small unilamellar vesicles (SUV) and multila-mellar vesicles (MLV) of dimyristoyl-La-phosphatidylcholine (DMPC) and dipalmitoyl-…
Number of citations: 132 pubs.acs.org
J Catalán - Journal of Physical Organic Chemistry, 2022 - Wiley Online Library
In this work, we present absorption, emission, and excitation of emission spectra of all‐trans‐DPH obtained in solution between 77 and 363 K. The analysis of these spectra allows to …
Number of citations: 3 onlinelibrary.wiley.com
CR Mateo, MP Lillo, JC Brochon… - The Journal of …, 1993 - ACS Publications
The time-resolved fluorescence anisotropy of 1, 6-diphenyl-1, 3, 5-hexatriene (DPH), 3-[p-(6-phenyl-l, 3, 5-hexatrienyl) phenyl] propionic acid (CE-DPH), and its methyl ester (MCE-DPH…
Number of citations: 38 pubs.acs.org
H Pottel, W van der Meer, W Herreman - Biochimica et Biophysica Acta …, 1983 - Elsevier
In this paper it is shown that for 1,6-diphenyl-1,3,5-hexatriene there exists a simple analytical relation between the orientational order parameter and the steady-state fluorescence …
Number of citations: 221 www.sciencedirect.com
A Kawski, A Kubicki, B Kukliński, I Gryczyński - Journal of Photochemistry …, 1993 - Elsevier
The effect of temperature on the absorption and fluorescence properties of 1,6-diphenyl-1,3,5-hexatriene (DPH) in poly(vinyl alcohol) (PVA) film was investigated in the range 295–428 K…
Number of citations: 57 www.sciencedirect.com
S Wang, JM Beechem, E Gratton, M Glaser - Biochemistry, 1991 - ACS Publications
Departments of Biochemistry and Physics, University of Illinois at Urbana-Champaign, Urbana, Illinois 61801 Received October 9, 1990; Revised Manuscript Received March 15, 1991 …
Number of citations: 79 pubs.acs.org
ED Cehelnik, RB Cundall, JR Lockwood… - The Journal of …, 1975 - ACS Publications
Fluorescence yields and lifetimes of aZZ-irons-l, 6-diphenyl-l, 3, 5-hexatriene have been measured over a range of temperatures in a number of different solvents. Fluorescence …
Number of citations: 169 pubs.acs.org

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